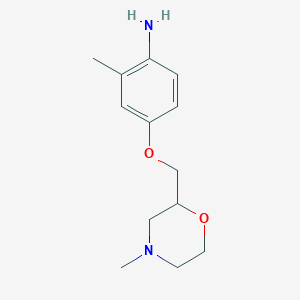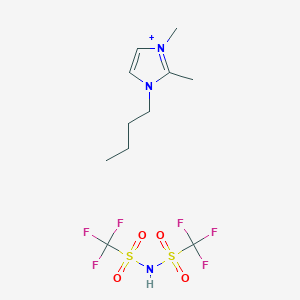
5-Bromo-2-hydroxyisoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-hydroxyisoindoline-1,3-dione is a heterocyclic compound that belongs to the isoindoline family. Isoindoline derivatives are known for their wide array of biological activities and are present in many synthetic compounds, natural products, and bioactive small molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-hydroxyisoindoline-1,3-dione typically involves the bromination of 2-hydroxyisoindoline-1,3-dione. One common method is the reaction of 2-hydroxyisoindoline-1,3-dione with bromine in an organic solvent such as dichloromethane . The reaction is usually carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
the principles of green chemistry are often applied to optimize the synthesis process, reducing waste and improving yield .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-hydroxyisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bromine substituent.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of isoindoline-1,3-dione derivatives, while substitution reactions can yield a variety of functionalized isoindoline compounds .
Scientific Research Applications
5-Bromo-2-hydroxyisoindoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 5-Bromo-2-hydroxyisoindoline-1,3-dione involves its interaction with specific molecular targets. The compound can also inhibit the aggregation of β-amyloid protein, indicating a potential role in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyisoindoline-1,3-dione: Lacks the bromine substituent but shares similar chemical properties.
5-Chloro-2-hydroxyisoindoline-1,3-dione: Similar structure with a chlorine atom instead of bromine.
5-Fluoro-2-hydroxyisoindoline-1,3-dione: Contains a fluorine atom, offering different reactivity and biological activity
Uniqueness
5-Bromo-2-hydroxyisoindoline-1,3-dione is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine substituent can enhance the compound’s ability to interact with biological targets, making it a valuable compound for medicinal chemistry research .
Properties
Molecular Formula |
C8H4BrNO3 |
|---|---|
Molecular Weight |
242.03 g/mol |
IUPAC Name |
5-bromo-2-hydroxyisoindole-1,3-dione |
InChI |
InChI=1S/C8H4BrNO3/c9-4-1-2-5-6(3-4)8(12)10(13)7(5)11/h1-3,13H |
InChI Key |
BYFSNFIBMCKTMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)N(C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


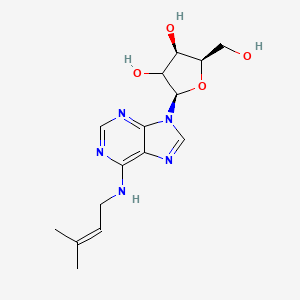
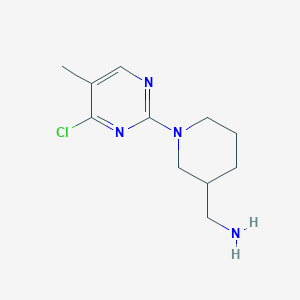
![2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B12817875.png)

![5-Chloro-N,N-dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12817895.png)
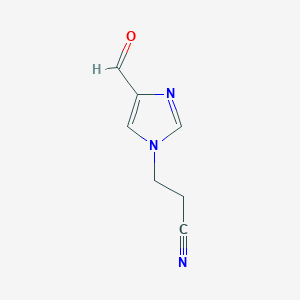
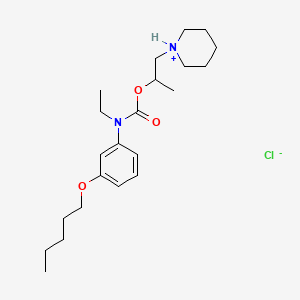
![2-(6-Chlorodibenzo[b,d]furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12817923.png)
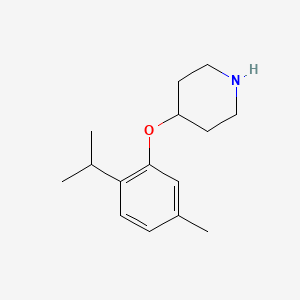
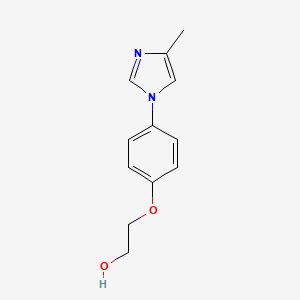
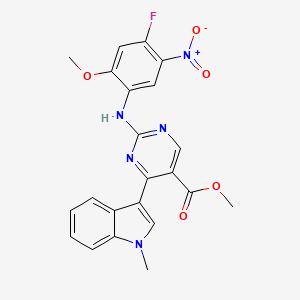
![(6S)-2-nitro-6-[[6-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12817950.png)
